molecular formula C13H10O3 B1670367 2,4-Dihydroxybenzophenone CAS No. 131-56-6

2,4-Dihydroxybenzophenone

Cat. No. B1670367
CAS RN: 131-56-6
M. Wt: 214.22 g/mol
InChI Key: ZXDDPOHVAMWLBH-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

Resorcinol (1.10 g, 10.0 mmol) and benzoic acid (1.22 g, 1.01 eq.) were treated with BF3-etherate (7.55 mL, 6 eq.) and heated for 2 h to 95° C. After cooling the reaction mixture was carefully poured onto 500 mL of 10% aq. NaOAc solution, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, heptane/AcOEt=8/2), followed by direct crystallization after reducing the volume, afforded 0.994 g of the title compound as off-white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](O)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.B(F)(F)F>CC([O-])=O.[Na+]>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
1.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h to 95° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
twofold extracted with AcOEt
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Flash chromatography (SiO2, heptane/AcOEt=8/2), followed by direct crystallization

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.994 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.